5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its bromine and fluorine atoms on the phenyl ring and an isoxazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of 3-bromo-5-fluorophenylboronic acid with an isoxazole derivative under palladium-catalyzed conditions.
Nucleophilic Substitution: The isoxazole ring can be functionalized with a carboxylic acid group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in a variety of substituted isoxazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid
5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid
5-(3-Bromo-5-methylphenyl)isoxazole-3-carboxylic acid
Uniqueness: 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid stands out due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
ZWZTWGHOUBFIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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